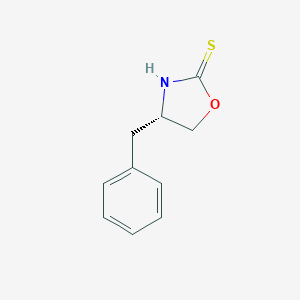

(S)-4-Benzyloxazolidine-2-thione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-benzyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSUXYCBZFLXIK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455008 | |

| Record name | (S)-4-Benzyloxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145588-94-9 | |

| Record name | (S)-4-Benzyloxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-4-Benzyloxazolidine-2-thione: A Technical Guide for Researchers

CAS Number: 145588-94-9

This technical guide provides an in-depth overview of (S)-4-Benzyloxazolidine-2-thione, a chiral auxiliary with significant applications in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, safety information, and a representative experimental protocol for its use.

Core Properties and Specifications

This compound is a heterocyclic compound utilized to introduce chirality in chemical reactions, enabling the stereoselective synthesis of complex molecules. Its structural features, particularly the benzyl group at the stereocenter, provide effective steric hindrance to guide the approach of reagents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 145588-94-9 | [1] |

| Molecular Formula | C₁₀H₁₁NOS | [1] |

| Molecular Weight | 193.27 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from analogs |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | [2] |

Safety and Handling

Table 2: GHS Hazard Information

| Compound | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| This compound | GHS07 | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501 |

| (S)-4-Benzyl-2-oxazolidinone (Analog) | GHS07, GHS08 | H302: Harmful if swallowedH373: May cause damage to organs through prolonged or repeated exposure | P260, P264, P270, P301+P312, P314, P501 |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Application in Asymmetric Synthesis: A Representative Protocol

This compound serves as a powerful tool in asymmetric synthesis, most notably in aldol reactions. The following is a detailed, representative protocol for an asymmetric aldol reaction, adapted from established procedures for the analogous Evans auxiliary, (S)-4-Benzyl-2-oxazolidinone. This protocol illustrates the general workflow and principles that would be applicable when using the target thione compound.

General Workflow for Asymmetric Aldol Reaction

The overall process involves three key stages:

-

Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated to attach the desired propionyl group.

-

Diastereoselective Aldol Reaction: The N-acylated auxiliary is then reacted with an aldehyde in the presence of a Lewis acid and a hindered base to form the aldol adduct with high diastereoselectivity.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the aldol adduct to yield the desired chiral product and allow for the recovery of the auxiliary.

Figure 1: General workflow for an asymmetric aldol reaction using a chiral auxiliary.

Detailed Experimental Protocol (Illustrative Example)

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

pH 7 phosphate buffer

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: N-Acylation of the Chiral Auxiliary

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl auxiliary. Purify by flash column chromatography if necessary.

Part B: Asymmetric Aldol Reaction

-

Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

-

Cool the solution back down to -78 °C.

-

Add the desired aldehyde (1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

-

Stir the resulting mixture vigorously for 1 hour at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude aldol adduct. Purify by flash column chromatography.

Part C: Cleavage and Recovery of the Chiral Auxiliary

-

Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (typically a 4:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

-

Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Concentrate the mixture to remove the THF.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

-

Acidify the remaining aqueous layer to pH ~2-3 with 1M HCl.

-

Extract the desired β-hydroxy carboxylic acid product with ethyl acetate (3x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.

Role in Drug Development and Research

Chiral auxiliaries like this compound are instrumental in the synthesis of enantiomerically pure pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to control the stereochemistry of a molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicities. The use of this auxiliary allows for the efficient construction of specific stereoisomers, which is a key consideration in modern drug discovery and development. Its application streamlines complex synthetic pathways and facilitates the creation of novel therapeutic agents.

References

Synthesis of (S)-4-Benzyloxazolidine-2-thione from L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a reliable and safe synthetic route to produce (S)-4-benzyloxazolidine-2-thione, a crucial chiral auxiliary in asymmetric synthesis. The process commences with the readily available amino acid, L-phenylalanine, and proceeds through key intermediates, including (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol) and (S)-4-benzyl-2-oxazolidinone. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes process diagrams for enhanced clarity.

Synthetic Strategy Overview

The conversion of L-phenylalanine to this compound is efficiently achieved via a three-step sequence:

-

Reduction of L-phenylalanine: The carboxylic acid moiety of L-phenylalanine is reduced to a primary alcohol to yield L-phenylalaninol.

-

Cyclization to Oxazolidinone: The resulting amino alcohol, L-phenylalaninol, is cyclized to form the stable intermediate, (S)-4-benzyl-2-oxazolidinone.

-

Thionation: The carbonyl group of the oxazolidinone is converted to a thiocarbonyl group to yield the final product, this compound.

This pathway avoids the use of highly toxic reagents like carbon disulfide, offering a safer and more scalable laboratory procedure.[1]

Experimental Protocols

Step 1: Synthesis of (S)-2-Amino-3-phenyl-1-propanol (L-phenylalaninol)

This procedure involves the reduction of the carboxylic acid group of L-phenylalanine. One effective method utilizes sodium borohydride in the presence of thionyl chloride.[2]

Protocol:

-

Suspend L-phenylalanine (1.0 eq) in an aqueous methanolic solution.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) to the stirred suspension.

-

After the initial reaction, add sodium borohydride (NaBH₄) portion-wise, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The product, L-phenylalaninol, will precipitate out of the solution.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield a white to off-white powder.[2][3]

Step 2: Synthesis of (S)-4-Benzyl-2-oxazolidinone

The cyclization of L-phenylalaninol can be achieved using diethyl carbonate with a base catalyst, often in a solvent-free condition, which is economically and environmentally favorable.[2][4]

Protocol:

-

Combine L-phenylalaninol (1.0 eq) and potassium carbonate (catalytic amount) in a reaction flask.

-

Add diethyl carbonate (excess) to the mixture.

-

Heat the heterogeneous mixture with stirring. The reaction progress can be monitored as the mixture becomes homogeneous and then the product begins to form.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess diethyl carbonate by vacuum distillation.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[2]

Step 3: Synthesis of this compound

The final step involves the conversion of the oxazolidinone's carbonyl group to a thione. This can be accomplished using elemental sulfur in the presence of ammonium sulfide.[1]

Protocol:

-

Charge a reaction flask with (S)-4-benzyl-2-oxazolidinone (1.0 eq), sulfur powder (approx. 1.1 eq), and an aqueous solution of ammonium sulfide (approx. 1.2 eq).[1]

-

Heat the mixture to 40-50 °C with vigorous stirring.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 1: Summary of Physicochemical and Yield Data

| Compound | Step | Molecular Formula | M.W. ( g/mol ) | Typical Yield | Melting Point (°C) | Optical Rotation [α]D |

| L-Phenylalaninol | 1 | C₉H₁₃NO | 151.21[5] | Quantitative[2] | 90-95[3][6] | -20° to -26° (c=1, EtOH)[6][7] |

| (S)-4-Benzyl-2-oxazolidinone | 2 | C₁₀H₁₁NO₂ | 177.20[8] | >90% | 86-89 | -58° to -62° (c=1, CHCl₃) |

| This compound | 3 | C₁₀H₁₁NS₂ | 209.33[9] | ~90% | 97-100 | -122° ±5° (c=1, CHCl₃)[9] |

Note: Optical rotation and melting point values can vary slightly based on purity and measurement conditions.

Mandatory Visualizations

References

- 1. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. L-Phenylalaninol - LKT Labs [lktlabs.com]

- 4. An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid | Semantic Scholar [semanticscholar.org]

- 5. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. L-Phenylalaninol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-4-Benzylthiazolidine-2-thione = 95.0 GC 171877-39-7 [sigmaaldrich.com]

The Mechanism of Stereocontrol with (S)-4-Benzyloxazolidine-2-thione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyloxazolidine-2-thione and its structural analogs have emerged as powerful chiral auxiliaries in asymmetric synthesis, enabling the precise construction of stereogenic centers. This technical guide provides a comprehensive overview of the mechanism of stereocontrol, focusing on its application in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation. This document details the underlying principles of stereodifferentiation, presents quantitative data on selectivity, outlines experimental protocols, and provides visual representations of the key transition states that govern the stereochemical outcome.

Core Principle: Steric Shielding and Chelation Control

The stereodirecting power of this compound and related chiral auxiliaries, such as (S)-4-benzyl-1,3-thiazolidine-2-thione, stems from the steric hindrance imposed by the benzyl group at the C4 position.[1] This bulky substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of an electrophile, such as an aldehyde, to the opposite, less hindered face. The geometry of the enolate and the nature of the metal counterion play a crucial role in defining the precise stereochemical outcome, leading to either syn or anti aldol products.

The formation of a well-defined, rigid transition state is paramount for high diastereoselectivity.[1][2] This is typically achieved through chelation of the metal enolate with the incoming aldehyde. The choice of Lewis acid and base is critical in controlling the enolate geometry and the subsequent transition state assembly.

The Zimmerman-Traxler Model in Boron-Mediated Aldol Reactions

In aldol reactions mediated by boron triflates (e.g., Bu₂BOTf), the formation of a (Z)-enolate is favored. This (Z)-enolate then reacts with the aldehyde via a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1] The steric bulk of the benzyl group on the oxazolidinone ring forces the substituent of the aldehyde (R') into a pseudo-equatorial position to minimize steric clashes, leading to the formation of the syn-aldol adduct with high predictability.

Caption: Zimmerman-Traxler model for boron-mediated aldol additions.

Titanium-Mediated Aldol Reactions: Chelated vs. Non-Chelated Transition States

When titanium tetrachloride (TiCl₄) is used as the Lewis acid, the stereochemical outcome can be modulated to favor either the "Evans syn" or "non-Evans syn" aldol adducts. This control is attributed to the accessibility of different transition state geometries, which are influenced by the choice of base and other additives.

A non-chelated transition state is often proposed to explain the formation of the "Evans syn" aldol product.[3][4] In this model, the rigid, chelated chair-like structure is not formed. Instead, the stereochemical outcome is dictated by dipole minimization and steric interactions in a more open transition state. The benzyl group of the auxiliary still effectively blocks one face of the enolate.

Caption: Non-chelated transition state leading to the "Evans syn" adduct.

The formation of "non-Evans syn" aldol adducts can be promoted by certain bases like (-)-sparteine. This is often rationalized by a different transition state organization, potentially involving chelation in a way that reverses the facial selectivity of the aldehyde approach.

Quantitative Data on Diastereoselectivity

The diastereoselectivity of aldol reactions using this compound and its analogs is consistently high, as summarized in the table below. The choice of Lewis acid, base, and aldehyde substrate all influence the diastereomeric ratio (d.r.).

| Chiral Auxiliary | Lewis Acid | Base | Aldehyde | Diastereomeric Ratio (syn:anti or Evans syn:non-Evans syn) | Reference |

| N-propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one | TiCl₄ | DIPEA | Benzaldehyde | 97:3 | [3] |

| N-propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one | TiCl₄ | DIPEA | 4-Chlorobenzaldehyde | 93:7 | [3] |

| N-propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one | TiCl₄ | DIPEA | 4-Methoxybenzaldehyde | 85:15 | [3] |

| N-propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one | TiCl₄ | DIPEA | 2-Naphthaldehyde | 73:27 | [3] |

| N-propionyl oxazolidinethione | TiCl₄ | (-)-sparteine | Isobutyraldehyde | >99:1 | [5] |

| N-propionyl oxazolidinone | TiCl₄ | (-)-sparteine | Isobutyraldehyde | 97:3 | [5] |

Experimental Protocols

Below are representative experimental protocols for the N-acylation of the chiral auxiliary and a subsequent asymmetric aldol reaction.

N-Acylation of this compound

This procedure describes the acylation of the chiral auxiliary with propionyl chloride to form the N-propionyl derivative, the substrate for the aldol reaction.

Caption: Workflow for the N-acylation of the chiral auxiliary.

Methodology:

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Asymmetric Aldol Reaction

This protocol details a titanium-mediated asymmetric aldol reaction to produce the syn-aldol adduct.

Caption: Workflow for a titanium-mediated asymmetric aldol reaction.

Methodology:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-benzyloxazolidine-2-thione (1.0 eq) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C.

-

Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise.

-

Stir for 5 minutes, then add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the titanium enolate.

-

Add the aldehyde (1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography to afford the desired syn-aldol adduct.

Conclusion

This compound and its analogs are highly effective chiral auxiliaries for stereocontrolled synthesis, particularly in asymmetric aldol reactions. The mechanism of stereocontrol is well-rationalized by established transition state models, where steric hindrance from the benzyl substituent directs the approach of the electrophile. The ability to modulate the reaction conditions, especially the choice of Lewis acid and base, allows for the selective synthesis of different aldol diastereomers. The high diastereoselectivities and reliable protocols make these auxiliaries invaluable tools for the synthesis of complex, stereochemically defined molecules in academic and industrial research, particularly in the field of drug development.

References

An In-depth Technical Guide to Chiral Auxiliaries in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the pharmaceutical industry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of stereoselectivity in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the most prominent chiral auxiliaries, offering a practical resource for researchers, scientists, and drug development professionals.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The inherent chirality of the auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer over the other.[1] The general workflow of a chiral auxiliary-mediated synthesis follows a logical three-step sequence:

-

Attachment: The chiral auxiliary is covalently attached to the substrate molecule.

-

Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a reaction to create a new stereocenter with a high degree of diastereoselectivity.

-

Cleavage: The chiral auxiliary is removed from the product, ideally under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center, and can often be recovered for reuse.[1]

The diastereomeric products formed in the key transformation can be readily separated using standard purification techniques like column chromatography or crystallization, which is a significant advantage of this methodology.[1]

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis.[1][2] They are particularly effective in stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[1] The stereocontrol is achieved through the steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring, which directs the approach of the electrophile.[1]

Mechanism of Stereocontrol in Asymmetric Alkylation

The N-acyloxazolidinone is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, to form a rigid, chelated (Z)-enolate.[3][4] The bulky substituent at the 4-position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face. This leads to the formation of the desired diastereomer with high selectivity.

Quantitative Data for Evans' Oxazolidinone Alkylation

| R Group of Auxiliary | Electrophile (E-X) | Diastereomeric Ratio (dr) | Yield (%) |

| Benzyl | Allyl iodide | 98:2 | 85-95 |

| Isopropyl | Benzyl bromide | >99:1 | 90-98 |

| Phenyl | Methyl iodide | 97:3 | 88-95 |

Note: Data compiled from various sources. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Attachment of the Acyl Group:

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous toluene, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Add propionic anhydride (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 30 minutes, monitoring the reaction by TLC.[4]

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-propionyl oxazolidinone.[4]

Diastereoselective Alkylation:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.[4]

-

Add allyl iodide (1.2 eq) and stir the reaction mixture at -78 °C for 4-6 hours.[4]

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The diastereomeric ratio can be determined by GC analysis of the crude product.[4]

Cleavage of the Auxiliary:

-

Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C.

-

Add a solution of lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq) dropwise.[4][5]

-

Stir the mixture at 0 °C for 1 hour.[4]

-

Quench the reaction by adding an aqueous solution of Na₂SO₃.

-

Extract the chiral carboxylic acid product and recover the chiral auxiliary from the aqueous layer.[4]

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and cost-effective chiral auxiliary for the asymmetric alkylation of enolates.[6] Both enantiomers of pseudoephedrine are readily available and inexpensive.[6] A key advantage of this method is the high crystallinity of the pseudoephedrine amides, which often facilitates purification by recrystallization.[7]

Mechanism of Stereocontrol in Asymmetric Alkylation

Deprotonation of the N-acyl pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride (LiCl) generates a (Z)-enolate.[8] The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid, six-membered ring transition state.[9] The methyl group on the pseudoephedrine backbone then sterically shields one face of the enolate, directing the incoming electrophile to the opposite face.[8]

Quantitative Data for Myers' Pseudoephedrine Amide Alkylation

| Amide Substrate | Electrophile (R-X) | Diastereomeric Excess (de) (%) | Yield (%) |

| Propionamide | Benzyl bromide | ≥99 | 90 |

| Phenylacetamide | Methyl iodide | 97 | 89 |

| Butyramide | Ethyl iodide | 98 | 92 |

Note: Data compiled from various sources. Actual results may vary depending on specific reaction conditions.[6]

Experimental Protocols

Preparation of the Pseudoephedrine Amide:

-

To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq).[7]

-

Slowly add the desired acid chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[7]

-

Quench the reaction with saturated aqueous NaHCO₃, separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the amide, which can often be purified by recrystallization.[7]

Diastereoselective Alkylation:

-

In a flame-dried flask under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.[7]

-

Cool the solution to -78 °C.

-

In a separate flask, prepare a solution of LDA by adding n-BuLi (2.1 eq) to diisopropylamine (2.2 eq) in THF at -78 °C, then warming to 0 °C for 30 minutes.[7]

-

Slowly add the freshly prepared LDA solution to the amide solution at -78 °C.

-

After stirring for a period, add the alkyl halide (1.5-4.0 eq) and allow the reaction to proceed, monitoring by TLC.[10]

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify the product.[7]

Cleavage of the Auxiliary:

-

To Carboxylic Acid (Acidic Hydrolysis): Dissolve the alkylated amide in dioxane and add 9 N H₂SO₄. Heat the mixture to reflux for 12-24 hours. The pseudoephedrine auxiliary can be recovered from the aqueous layer after basification.[11]

-

To Primary Alcohol (Reductive Cleavage): Reduce the amide with a reagent such as lithium amidotrihydroborate (LAB) to yield the corresponding primary alcohol.[10]

-

To Aldehyde: Use a less reactive hydride reagent like lithium triethoxyaluminum hydride for the reduction to obtain the aldehyde.[12]

-

To Ketone: Add an organolithium or Grignard reagent to the amide to furnish the corresponding ketone.[12]

Oppolzer's Camphorsultam Auxiliaries

Oppolzer's camphorsultam, derived from the naturally occurring and inexpensive camphor, is a highly effective chiral auxiliary for a variety of asymmetric transformations, including Diels-Alder reactions, aldol additions, and alkylations.[13][14] The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to excellent stereocontrol.[14]

Mechanism of Stereocontrol in the Diels-Alder Reaction

In Lewis acid-catalyzed Diels-Alder reactions, the N-enoyl camphorsultam forms a chelate with the Lewis acid (e.g., AlCl₃ or TiCl₄), involving the carbonyl oxygen and one of the sulfonyl oxygens. This chelation locks the conformation of the dienophile. The bulky camphor skeleton effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered face, resulting in high diastereoselectivity of the cycloaddition product.

Quantitative Data for Oppolzer's Sultam-Mediated Reactions

| Reaction Type | Substrate | Diene/Electrophile | Diastereomeric Ratio (dr) | Yield (%) |

| Diels-Alder | N-Acryloyl Sultam | Cyclopentadiene | >98:2 (endo:exo) | 90-97 |

| Aldol | N-Propionyl Sultam | Benzaldehyde | >95:5 (syn:anti) | 85-95 |

| Alkylation | N-Propionyl Sultam | Benzyl Bromide | >98:2 | 80-90 |

Note: Data compiled from various sources. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Attachment of the Acyl Group:

-

To a solution of the Oppolzer's sultam (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) and stir for 15 minutes.

-

Add the desired acid chloride (1.1 eq) and allow the reaction to warm to room temperature over several hours.

-

Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify the N-acyl sultam by chromatography or recrystallization.

Asymmetric Diels-Alder Reaction:

-

Dissolve the N-acryloyl camphorsultam (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.

-

Add a Lewis acid such as diethylaluminum chloride (Et₂AlCl) (1.2 eq) and stir for 15 minutes.

-

Add freshly distilled cyclopentadiene (3.0 eq) and stir at -78 °C for 1-3 hours.

-

Quench the reaction with saturated aqueous NaHCO₃, extract the product, and purify by column chromatography.

Cleavage of the Auxiliary (Reductive):

-

Dissolve the Diels-Alder adduct in anhydrous diethyl ether and cool to 0 °C.

-

Add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise and stir for 1-2 hours at 0 °C.

-

Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.

-

Filter the resulting suspension and extract the filtrate to isolate the chiral alcohol product. The chiral auxiliary can be recovered from the solid precipitate.

SAMP/RAMP Hydrazone Auxiliaries

Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are highly effective chiral auxiliaries for the asymmetric alkylation of ketones and aldehydes.[1] The method involves the formation of a chiral hydrazone, which is then deprotonated and alkylated with high diastereoselectivity.[15]

Mechanism of Stereocontrol in Asymmetric Alkylation

The SAMP/RAMP hydrazone is deprotonated with a strong base like LDA to form a rigid, internally chelated azaenolate. The lithium cation is chelated by the nitrogen of the azaenolate and the oxygen of the methoxymethyl group. This chelation, along with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, directing the electrophile to the opposite, less hindered face.

Quantitative Data for SAMP/RAMP Hydrazone Alkylation

| Ketone/Aldehyde | Electrophile (R-X) | Enantiomeric Excess (ee) (%) | Yield (%) |

| Cyclohexanone | Methyl iodide | >96 | 85-95 |

| Propanal | Ethyl iodide | 95 | 80-90 |

| Acetophenone | Benzyl bromide | >98 | 88-96 |

Note: Data compiled from various sources. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Formation of the SAMP-Hydrazone:

-

In a flask equipped with a condenser, mix the ketone or aldehyde (1.2 eq) with SAMP (1.0 eq).[13]

-

Heat the mixture at 60 °C under an argon atmosphere overnight.[13]

-

Dilute the crude product with diethyl ether and wash with water.

-

Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the hydrazone by distillation.[13]

Asymmetric Alkylation:

-

Prepare a solution of LDA in THF as previously described.

-

Add the SAMP-hydrazone to the LDA solution at 0 °C, then cool the mixture to -110 °C.

-

Slowly add the alkyl halide and allow the reaction to warm to room temperature overnight.[1]

-

Work up the reaction to isolate the crude alkylated hydrazone.[1]

Cleavage of the Auxiliary:

-

Dissolve the alkylated hydrazone in a suitable solvent such as CH₂Cl₂ at -78 °C.

-

Bubble ozone through the solution until a blue color persists, indicating the consumption of the starting material.

-

Quench the reaction with a reducing agent (e.g., dimethyl sulfide) to work up the ozonide.

-

Isolate the enantiomerically enriched ketone or aldehyde product.

Applications in Drug Development

Chiral auxiliaries are frequently employed in the early stages of drug development due to their reliability and versatility.[1] They have been instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs).

-

Brivaracetam: The synthesis of the antiepileptic drug Brivaracetam has been achieved using a chiral oxazolidinone auxiliary to control the stereochemistry in a key alkylation step.[8][16]

-

Atorvastatin (Lipitor®): An early synthesis of the blockbuster cholesterol-lowering drug Atorvastatin relied on a diastereoselective aldol reaction using a chiral ester to establish one of the critical alcohol stereocenters.[17]

-

Tipranavir: The synthesis of this HIV protease inhibitor has been accomplished using an Evans' type chiral auxiliary.[4][18]

Comparative Overview and Conclusion

| Chiral Auxiliary | Key Advantages | Key Disadvantages |

| Evans' Oxazolidinones | High stereoselectivity, extensive literature, predictable outcomes. | Higher cost of the auxiliary, sometimes harsh cleavage conditions. |

| Myers' Pseudoephedrine | Low cost, high crystallinity of intermediates, versatile cleavage options. | Stereoselectivity can be slightly lower than Evans' auxiliaries for some substrates. |

| Oppolzer's Camphorsultam | Excellent stereocontrol, rigid structure, effective in a wide range of reactions. | Attachment and cleavage can be more challenging than other auxiliaries. |

| SAMP/RAMP Hydrazones | Highly effective for asymmetric alkylation of ketones and aldehydes. | Limited to carbonyl compounds, ozonolysis for cleavage requires specific equipment. |

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones offer a high degree of reliability and predictability, making them a popular choice in academic and industrial research. Myers' pseudoephedrine provides a cost-effective and practical alternative, particularly for large-scale synthesis where the crystallinity of intermediates is advantageous. Oppolzer's sultams, with their rigid framework, deliver excellent stereocontrol in a broad spectrum of reactions. Finally, SAMP/RAMP hydrazones are the go-to auxiliaries for the asymmetric α-alkylation of carbonyl compounds.

By understanding the mechanisms, applications, and experimental protocols associated with these key chiral auxiliaries, researchers and drug development professionals can effectively leverage this powerful strategy to access enantiomerically pure molecules for the advancement of science and medicine.

References

- 1. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Camphorsultam - Wikipedia [en.wikipedia.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. researchgate.net [researchgate.net]

- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 18. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

(S)-4-Benzyloxazolidine-2-thione: A Technical Guide to a Powerful Chiral Auxiliary

(S)-4-Benzyloxazolidine-2-thione is a chiral auxiliary widely employed in asymmetric synthesis to achieve high levels of stereocontrol in the formation of new stereocenters. Its rigid, predictable stereochemical influence makes it an invaluable tool for researchers and scientists in organic chemistry and drug development. This technical guide provides an in-depth overview of its structure, stereochemistry, synthesis, and application in asymmetric reactions, with a focus on the aldol reaction.

Structure and Stereochemistry

This compound possesses a five-membered oxazolidine ring with a benzyl group at the stereogenic center at position 4, dictating the (S)-configuration. The thione group at position 2 is crucial for its reactivity and utility as a chiral auxiliary.

The key structural features that contribute to its effectiveness in asymmetric synthesis are:

-

The Chiral Center: The (S)-configuration at C4, derived from (S)-phenylalaninol, establishes a chiral environment.

-

The Benzyl Group: This bulky substituent effectively shields one face of the enolate derived from the acylated auxiliary, directing the approach of electrophiles to the opposite face.

-

The Oxazolidine Ring: The rigid ring structure limits conformational flexibility, leading to a more predictable and well-defined transition state during reactions.

Physicochemical and Spectroscopic Data

Here is a summary of the key physical and spectroscopic data for this compound and its close analogues for comparative purposes.

| Property | This compound | (S)-4-Benzyl-2-oxazolidinone | (S)-4-Benzylthiazolidine-2-thione |

| Molecular Formula | C₁₀H₁₁NOS | C₁₀H₁₁NO₂[1] | C₁₀H₁₁NS₂[2] |

| Molecular Weight | 193.27 g/mol | 177.20 g/mol [1] | 209.33 g/mol [3] |

| CAS Number | 145588-94-9 | 90719-32-7[1] | 171877-39-7[2] |

| Appearance | White to off-white solid | White solid | White to off-white solid |

| Melting Point | Not readily available | 86-88 °C | Not readily available |

| Optical Rotation | Not readily available | [α]₂₀/D −63° (c=1 in chloroform) | [α]₂₀/D -122±5° (c=1 in chloroform)[3] |

| ¹H NMR (CDCl₃, δ ppm) | Not readily available | 7.38-7.20 (m, 5H), 6.55 (br s, 1H), 4.70-4.65 (m, 1H), 4.29-4.20 (m, 2H), 3.35 (dd, J=13.4, 3.4 Hz, 1H), 2.80 (dd, J=13.4, 9.6 Hz, 1H) | 8.36 (br s, 1H), 7.32 (m, 2H), 7.26 (m, 1H), 7.18 (m, 2H), 4.46 (dd, J=7.5, 15.0 Hz, 1H), 3.50 (dt, J=7.9, 11.5 Hz, 1H), 3.25 (dt, J=7.2, 11.5 Hz, 1H), 3.04 (m, 1H), 2.93 (m, 1H)[4] |

| ¹³C NMR (CDCl₃, δ ppm) | Not readily available | 159.9, 137.5, 129.4, 128.9, 127.1, 69.8, 56.9, 39.5 | 200.5, 135.7, 129.0, 128.9, 127.2, 65.1, 39.7, 37.8[4] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of (S)-2-amino-3-phenyl-1-propanol with a thiocarbonylating agent.

Experimental Protocol: Synthesis from (S)-Phenylalaninol

Materials:

-

(S)-2-amino-3-phenyl-1-propanol ((S)-phenylalaninol)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

A solution of (S)-phenylalaninol is prepared in a suitable solvent.

-

To this solution, carbon disulfide and an aqueous solution of potassium hydroxide are added.

-

The reaction mixture is heated and stirred for several hours.

-

After cooling to room temperature, the product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by flash chromatography on silica gel to yield pure this compound.

Application in Asymmetric Aldol Reactions

This compound is a cornerstone chiral auxiliary for stereoselective aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The general workflow involves N-acylation of the auxiliary, followed by enolate formation and reaction with an aldehyde, and finally, cleavage of the auxiliary to yield the chiral β-hydroxy carbonyl compound.

Logical Workflow for Asymmetric Aldol Reaction

Caption: General workflow of an asymmetric aldol reaction using this compound.

Experimental Protocol: Asymmetric Aldol Reaction

Step 1: N-Acylation of the Chiral Auxiliary

-

To a solution of this compound in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise.

-

The resulting solution is stirred for 30 minutes at -78 °C.

-

The desired acyl chloride (e.g., propionyl chloride) is then added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude N-acylated auxiliary is purified by flash chromatography.

Step 2: Diastereoselective Aldol Addition

-

The N-acylated auxiliary is dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to 0 °C.

-

Titanium(IV) chloride (TiCl₄) is added dropwise, followed by the slow addition of a hindered base such as N,N-diisopropylethylamine (DIPEA).

-

The mixture is stirred at 0 °C for 30 minutes to form the titanium enolate.

-

The reaction is cooled to -78 °C, and the aldehyde is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours and then warmed to 0 °C over 1 hour.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

-

The crude aldol adduct is purified by flash chromatography.

Step 3: Auxiliary Cleavage

-

The purified aldol adduct is dissolved in a mixture of THF and water.

-

The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added.

-

The mixture is stirred at 0 °C for several hours.

-

The reaction is quenched with an aqueous solution of sodium sulfite.

-

The chiral auxiliary can be recovered by extraction with an organic solvent.

-

The aqueous layer is acidified, and the desired β-hydroxy acid product is extracted with an organic solvent.

-

The organic layer containing the product is dried and concentrated to yield the final chiral product.

Role in Drug Development

Chiral auxiliaries like this compound are instrumental in the synthesis of complex chiral molecules, which are often the active pharmaceutical ingredients (APIs) in modern drugs.[5] The ability to control stereochemistry with high precision is critical, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[5] By enabling the efficient and stereoselective synthesis of key chiral building blocks, this compound and related auxiliaries significantly contribute to the discovery and development of new therapeutic agents.[5]

Conclusion

This compound stands out as a highly effective and reliable chiral auxiliary in asymmetric synthesis. Its well-defined structure and the steric influence of the benzyl group allow for predictable and high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably the aldol reaction. The detailed protocols provided in this guide offer a framework for its synthesis and application, empowering researchers and drug development professionals to leverage its capabilities in the creation of complex, enantiomerically pure molecules. The ability to recover and reuse the auxiliary further enhances its appeal from both an economic and environmental perspective.

References

- 1. (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-4-Benzylthiazolidine-2-thione | C10H11NS2 | CID 11458470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-4-苄基噻唑啉-2-硫酮 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-4-BENZYL-1,3-THIAZOLIDINE-2-THIONE | 171877-39-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

Spectroscopic Profile of (S)-4-Benzyloxazolidine-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-4-Benzyloxazolidine-2-thione, a chiral auxiliary agent. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Spectroscopic Data

The structural characterization of this compound is critically dependent on spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.36 | br s | - | 1H | NH |

| 7.32 | m | - | 2H | Ar-H |

| 7.26 | m | - | 1H | Ar-H |

| 7.18 | m | - | 2H | Ar-H |

| 4.46 | dd | 7.5, 15.0 | 1H | CH |

| 3.50 | dt | 7.9, 11.5 | 1H | CH₂ |

| 3.25 | dt | 7.2, 11.5 | 1H | CH₂ |

| 3.04 | m | - | 1H | CH₂-Ar |

| 2.93 | m | - | 1H | CH₂-Ar |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound[1]

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=S |

| 135.7 | Ar-C |

| 129.0 | Ar-CH |

| 128.9 | Ar-CH |

| 127.2 | Ar-CH |

| 65.1 | CH |

| 39.7 | CH₂ |

| 37.8 | CH₂-Ar |

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: IR Spectroscopic Data for this compound[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3154 | N-H stretch |

| 1602, 1495, 1437 | Aromatic C=C stretch |

| 1327, 1297, 1279, 1233, 1204 | C-N stretch, C-S stretch |

| 1040, 1008, 957 | C-H bend |

| 743 | Aromatic C-H out-of-plane bend |

Technique: Fourier Transform Infrared Spectroscopy (FTIR), thin film

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory procedures.

Synthesis of this compound[1]

A general procedure involves the reaction of the corresponding oxazolidinone precursor with a sulfurating agent. In a typical synthesis, the crude oxazolidinethione is dissolved in carbon disulfide, followed by the addition of an aqueous solution of potassium hydroxide. The reaction mixture is heated and stirred for an extended period. After cooling, the product is extracted with an organic solvent, such as dichloromethane. The combined organic layers are then dried, filtered, and concentrated. Final purification is achieved through column chromatography.[1]

NMR Spectroscopy[1]

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared Spectroscopy[1]

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The data was collected from a thin film of the sample.

Data Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

(S)-4-Benzyloxazolidine-2-thione: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyloxazolidine-2-thione, a chiral auxiliary, plays a crucial role in asymmetric synthesis, enabling the stereoselective formation of new chemical entities. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in laboratory and process development settings. This technical guide provides an in-depth overview of these characteristics, offering detailed experimental protocols and potential degradation pathways to inform its handling, storage, and use.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NOS | N/A |

| Molecular Weight | 193.27 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Not explicitly available for the (S)-enantiomer. The (R)-enantiomer has a reported melting point of 127-131 °C. | N/A |

| Chirality | (S)-configuration at the C4 position | N/A |

Solubility Profile

Qualitative Solubility:

| Solvent Class | Predicted Solubility |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Soluble |

| Ethers (e.g., Tetrahydrofuran, Diethyl ether) | Soluble |

| Esters (e.g., Ethyl acetate) | Soluble |

| Ketones (e.g., Acetone) | Soluble |

| Aprotic Polar Solvents (e.g., Dimethylformamide, Dimethyl sulfoxide) | Soluble |

| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble to Soluble |

| Aqueous Solutions | Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a compatible membrane, 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC method or another appropriate quantitative technique.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical factor for its storage and use in chemical reactions. While specific stability data is not available, forced degradation studies on structurally related compounds can provide insights into its potential liabilities. The oxazolidinethione ring may be susceptible to hydrolysis, oxidation, and photolytic degradation.

Potential Degradation Triggers:

-

Hydrolytic (Acidic/Basic): The amide-like linkage within the oxazolidinethione ring could be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening.

-

Oxidative: The sulfur atom in the thiocarbonyl group is a potential site for oxidation, which could lead to the formation of the corresponding oxo-analog ((S)-4-Benzyl-2-oxazolidinone) or other oxidized species.

-

Photolytic: Exposure to high-energy light (e.g., UV) can induce photochemical reactions, potentially leading to cleavage of the ring or other structural modifications.

-

Thermal: Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system for separation and identification of degradants

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with acid (e.g., 0.1 M HCl) and heat if necessary (e.g., 60 °C).

-

Basic Hydrolysis: Treat the sample solution with base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

-

Oxidation: Treat the sample solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose a solid sample or a solution to elevated temperatures (e.g., 80 °C) in an oven.

-

Photolytic Stress: Expose a solid sample or a solution to UV and visible light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate the parent compound from its degradation products and to obtain mass information for structural elucidation.

Caption: General workflow for conducting forced degradation studies.

Putative Degradation Pathway

Based on the chemical structure and the known degradation pathways of related compounds, a putative degradation pathway for this compound is proposed below. It is important to note that this pathway is hypothetical and requires experimental verification.

The primary sites of degradation are likely the thiocarbonyl group and the amide-like bond within the heterocyclic ring.

Caption: A hypothetical degradation pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is currently limited in the public domain, the provided qualitative assessments, detailed experimental protocols, and a putative degradation pathway offer a valuable resource for researchers, scientists, and drug development professionals. The methodologies outlined herein can be employed to generate the specific data required for process optimization, formulation development, and ensuring the quality and efficacy of synthetic procedures utilizing this important chiral auxiliary. It is strongly recommended that experimental data be generated to confirm the solubility and stability profiles for specific applications and solvent systems.

References

The Thione Group's Pivotal Role in Asymmetric Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of chirality is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule can dictate its efficacy and safety. Among the arsenal of methods for asymmetric induction, the use of chiral auxiliaries remains a robust and reliable strategy. This technical guide provides an in-depth exploration of the thione group, specifically within chiral oxazolidinethiones and thiazolidinethiones, and its critical role in directing stereoselective transformations. We will delve into the mechanistic underpinnings, provide quantitative data on the diastereoselectivity of key reactions, and present detailed experimental protocols for the synthesis and application of these powerful chiral auxiliaries.

The Thiocarbonyl Moiety: A Superior Controller of Stereochemistry

Chiral N-acyloxazolidinones, often referred to as Evans auxiliaries, have long been celebrated for their ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. However, their sulfur-containing counterparts, N-acyloxazolidinethiones and N-acylthiazolidinethiones, have emerged as equally, and in some cases, more effective chiral inductors.[1] The replacement of the exocyclic carbonyl oxygen with a sulfur atom imparts several advantageous properties that enhance their utility in asymmetric synthesis.

The larger atomic radius and greater polarizability of sulfur compared to oxygen, along with its higher affinity for certain Lewis acids, lead to more rigid and well-defined transition states. This rigidity is crucial for effective facial discrimination of the enolate, resulting in high diastereoselectivity. Furthermore, the thione auxiliary is often more readily cleaved under mild conditions, a significant advantage in complex total synthesis endeavors.[2]

Mechanism of Asymmetric Induction: The Chelated vs. Non-Chelated Transition State

The remarkable stereodirecting ability of N-acylthiazolidinethiones and their oxazolidinethione analogues in reactions such as the aldol addition is attributed to the selective formation of either a chelated or a non-chelated transition state. The choice between these two pathways can be controlled by the stoichiometry of the Lewis acid and the nature of the base employed, allowing for access to different stereoisomers from the same chiral auxiliary.[2][3]

In the presence of a Lewis acid like titanium tetrachloride (TiCl₄), the N-acylthiazolidinethione can form a six-membered chelated transition state. Due to the higher affinity of the soft Lewis acid titanium for the soft sulfur atom of the thiocarbonyl group, a rigid chair-like transition state is formed.[2] The bulky substituent at the C4 position of the auxiliary effectively blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face. This leads to the formation of the "non-Evans syn" aldol adduct.

Conversely, by altering the reaction conditions, such as the amount of base, a non-chelated transition state can be favored. In this scenario, the stereochemical outcome is dictated by dipole minimization and steric interactions, leading to the formation of the "Evans syn" aldol adduct. This ability to selectively produce different diastereomers is a significant advantage of the thione-based auxiliaries.

Quantitative Analysis of Diastereoselectivity

The efficacy of the thione group in directing stereoselective reactions is evident from the high diastereomeric ratios (d.r.) achieved in various transformations. The following tables summarize the performance of N-acylthiazolidinethione auxiliaries in asymmetric aldol and Michael additions.

Table 1: Diastereoselectivity in Asymmetric Aldol Additions of N-Propionyl Thiazolidinethiones

| Entry | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | Isobutyraldehyde | TiCl₄ / (-)-Sparteine (2 equiv) | >99:1 ("Evans syn") | 95 | [4] |

| 2 | Isobutyraldehyde | TiCl₄ / (-)-Sparteine (1 equiv) | 3:97 ("non-Evans syn") | 89 | [4] |

| 3 | Benzaldehyde | TiCl₄ / (-)-Sparteine (2 equiv) | 97:3 ("Evans syn") | 91 | [4] |

| 4 | Benzaldehyde | TiCl₄ / (-)-Sparteine (1 equiv) | 4:96 ("non-Evans syn") | 85 | [4] |

Table 2: Diastereoselectivity in Conjugate Addition of Thiazolidinethiones to N-Crotonyloxazolidinone

| Entry | Michael Donor (Thiazolidinethione) | Base | Diastereomeric Ratio | Yield (%) | Reference |

| 1 | (S)-4-Phenylthiazolidine-2-thione | Et₃N | >95:5 | 85 | |

| 2 | (S)-4-Benzylthiazolidine-2-thione | Et₃N | >95:5 | 82 | |

| 3 | (S)-4-Isopropylthiazolidine-2-thione | Et₃N | >95:5 | 78 |

Experimental Protocols

Synthesis of Chiral Thiazolidine-2-thiones

Chiral thiazolidine-2-thiones are readily prepared from the corresponding β-amino alcohols, which can be sourced from the chiral pool (e.g., from amino acids). A general and efficient method involves the reaction of the amino alcohol with carbon disulfide.[1]

General Procedure for the Synthesis of (S)-4-Substituted-1,3-thiazolidine-2-thione:

-

To a stirred solution of the (S)-amino alcohol (1.0 eq.) in dimethyl sulfoxide (DMSO), add triethylamine (2.5 eq.).

-

To this solution, add carbon disulfide (3.0 eq.) dropwise at room temperature.

-

The reaction mixture is then subjected to microwave irradiation at 100-110 °C for 60-110 minutes.[1]

-

After completion of the reaction (monitored by TLC), water is added, and the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired thiazolidine-2-thione.

Asymmetric Aldol Addition Protocol

The following protocol details the titanium-mediated aldol addition of an N-propionyl thiazolidinethione to an aldehyde, which can be tuned to yield either the "Evans syn" or "non-Evans syn" product.[4]

Procedure for "Evans Syn" Aldol Adduct:

-

To a solution of the N-propionyl thiazolidinethione (1.0 eq.) in anhydrous dichloromethane at 0 °C, add titanium tetrachloride (1.1 eq.) dropwise.

-

After stirring for 5 minutes, add (-)-sparteine (2.0 eq.) dropwise.

-

The reaction mixture is stirred for 30 minutes at 0 °C.

-

The aldehyde (1.2 eq.) is then added dropwise, and the reaction is stirred for 1-2 hours at 0 °C.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography.

Procedure for "non-Evans Syn" Aldol Adduct:

The procedure is identical to the "Evans syn" protocol, except that only 1.0 equivalent of (-)-sparteine is used.

Asymmetric Michael Addition Protocol

This protocol describes the diastereoselective conjugate addition of a thiazolidinethione to an N-crotonyloxazolidinone.

Procedure for Michael Addition:

-

To a solution of the N-crotonyloxazolidinone (1.0 eq.) and the chiral thiazolidinethione (1.2 eq.) in dichloromethane, add triethylamine (2.0 eq.).

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography to yield the Michael adduct.

Cleavage of the Thiazolidinethione Auxiliary

A key advantage of the thiazolidinethione auxiliary is its facile removal under mild conditions.

Procedure for Reductive Cleavage to the Aldehyde:

-

To a solution of the aldol adduct in anhydrous toluene at -78 °C, add diisobutylaluminum hydride (DIBAL-H) (1.5 eq.) dropwise.

-

The reaction is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

The mixture is allowed to warm to room temperature and stirred vigorously until the layers separate.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated to give the crude aldehyde.[4]

Conclusion

The incorporation of a thione group into chiral auxiliaries, particularly in the form of oxazolidinethiones and thiazolidinethiones, offers a powerful and versatile strategy for asymmetric induction. The unique electronic and steric properties of the thiocarbonyl moiety, coupled with its affinity for Lewis acids, allow for the construction of highly ordered transition states, leading to excellent levels of diastereoselectivity in a range of important carbon-carbon bond-forming reactions. The ability to control the stereochemical outcome by tuning the reaction conditions to favor either chelated or non-chelated pathways further enhances the synthetic utility of these auxiliaries. The straightforward synthesis and mild cleavage conditions make thione-based chiral auxiliaries an indispensable tool for researchers, scientists, and drug development professionals in the pursuit of enantiomerically pure molecules.

References

Methodological & Application

Application Notes and Protocols for Diastereoselective Aldol Reaction Using (S)-4-Benzyloxazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The diastereoselective aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex molecular architectures. The use of chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical course of a reaction, is a robust strategy for achieving high levels of asymmetry. Among these, the (S)-4-benzyloxazolidine-2-thione scaffold, a sulfur analogue of the renowned Evans oxazolidinone, has emerged as a powerful tool for inducing high diastereoselectivity in aldol additions.

The underlying principle of this protocol lies in the formation of a rigid, chelated transition state that dictates the facial selectivity of the enolate's attack on an aldehyde. The N-acyl-(S)-4-benzyloxazolidine-2-thione is first converted to a titanium enolate through the action of a Lewis acid, such as titanium tetrachloride (TiCl₄), and a hindered amine base, like N,N-diisopropylethylamine (DIPEA). The stereochemical outcome of the reaction is governed by the Zimmerman-Traxler model, where the enolate and the aldehyde coordinate to the titanium center to form a six-membered, chair-like transition state. The bulky benzyl group at the C4 position of the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This controlled approach leads to the predictable formation of the syn-aldol adduct with high diastereoselectivity.

An important feature of using oxazolidinethione auxiliaries is the ability to tune the diastereoselectivity to favor either the "Evans syn" or the "non-Evans syn" aldol product by modifying the reaction conditions, specifically the choice and stoichiometry of the Lewis acid and base.[1][2] This flexibility enhances the synthetic utility of the method, providing access to a broader range of stereoisomers from a single chiral precursor.

Following the aldol addition, the chiral auxiliary can be cleanly removed under mild conditions, such as nucleophilic acyl substitution, to furnish the desired β-hydroxy carboxylic acid, ester, or amide, while the valuable chiral auxiliary can often be recovered.[1] This methodology is widely applicable in the synthesis of natural products and active pharmaceutical ingredients where precise control of stereochemistry is paramount.

Quantitative Data Summary

The titanium-mediated aldol reaction of N-propionyl oxazolidinethiones and related auxiliaries with various aldehydes consistently produces the corresponding syn-aldol adducts with good to excellent yields and high diastereoselectivity. The following table summarizes representative data from the literature for analogous systems, demonstrating the efficacy of this approach.

| Entry | Aldehyde (R'CHO) | Product (R') | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | Benzaldehyde | Phenyl | 97:3 | 86 | [1] |

| 2 | 2,4-Dimethoxybenzaldehyde | 2,4-Dimethoxyphenyl | 97:3 | 84 | [1] |

| 3 | 2,4-Dichlorobenzaldehyde | 2,4-Dichlorophenyl | 85:15 | 75 | [1] |

| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 97:3 | 92 | [1] |

| 5 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 97:3 | 70 | [1] |

| 6 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 86:14 | 74 | [1] |

| 7 | Piperonal | 3,4-(Methylenedioxy)phenyl | 97:3 | 84 | [1] |

| 8 | Isobutyraldehyde | Isopropyl | >98:2 | ~85-95 | [3] |

| 9 | Propionaldehyde | Ethyl | >95:5 | ~85 | [3] |

| 10 | Acetaldehyde | Methyl | >95:5 | ~75-85 | [3] |

Note: Data for entries 1-7 were obtained using the closely related N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one auxiliary. Data for entries 8-10 are representative for Evans-type auxiliaries.

Experimental Protocols

The overall experimental workflow consists of three main stages: N-acylation of the chiral auxiliary, the diastereoselective aldol reaction, and the cleavage of the chiral auxiliary.

Caption: General Experimental Workflow.

Protocol 1: N-Acylation of this compound

This protocol describes the acylation of the chiral auxiliary with propionyl chloride to generate the N-propionyl imide required for the aldol reaction.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (Et₃N) (1.2 eq) or n-Butyllithium (n-BuLi) (1.05 eq)

-

Propionyl chloride (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for anhydrous reactions (flame-dried, under Argon/Nitrogen)

Procedure (using Et₃N):

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) dropwise and stir for 20 minutes.

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture and stir at 0 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-4-benzyloxazolidine-2-thione.

Protocol 2: Diastereoselective Aldol Reaction

This protocol details the titanium-mediated aldol condensation of the N-propionyl chiral auxiliary with an aldehyde.

Materials:

-

N-Propionyl-(S)-4-benzyloxazolidine-2-thione (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.55 eq)

-

Aldehyde (R'CHO) (1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-